

physical and chemical properties of 2-Chloro-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 2-Chloro-3-nitrobenzoic acid

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A Comprehensive Technical Guide to 2-Chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid, with the CAS number 3970-35-2, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring functionalized with a carboxylic acid group, a chlorine atom, and a nitro group, makes it a reactive and versatile intermediate in organic synthesis. The presence of electron-withdrawing groups enhances its reactivity, positioning it as a critical building block in the synthesis of a wide array of high-value compounds.^{[1][2]} This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications, particularly in the fields of medicinal chemistry and agrochemical development.^{[2][3]}

Physical and Chemical Properties

2-Chloro-3-nitrobenzoic acid is typically a white to yellow or cream-yellow crystalline powder.^[4] It is stable under normal storage conditions.^[5] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | 2-chloro-3-nitrobenzoic acid | [1] |
| CAS Number | 3970-35-2 | [6] |
| Molecular Formula | C ₇ H ₄ ClNO ₄ | [4] |
| Molecular Weight | 201.56 g/mol | [4][6] |
| Appearance | White to cream-yellow powder, sometimes with a green cast. | [4] |
| Melting Point | 181-188 °C | [7][8][9] |
| Boiling Point | 359.9 °C at 760 mmHg | [4][10] |
| Density | 1.6 ± 0.1 g/cm ³ | [4][10] |
| Solubility | Practically insoluble in water; Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [4] |
| Flash Point | 171.5 ± 23.7 °C | [4][10] |
| pKa | Data not available in the searched literature. | |
| LogP (XLogP3) | 1.9 | [4] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of **2-Chloro-3-nitrobenzoic acid**.

- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to its functional groups. Thermo Scientific reports that the infrared spectrum conforms to the structure of **2-Chloro-3-nitrobenzoic acid**. [8][9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
- Mass Spectrometry (MS): Mass spectral data is available and confirms the molecular weight of the compound.[\[1\]](#)

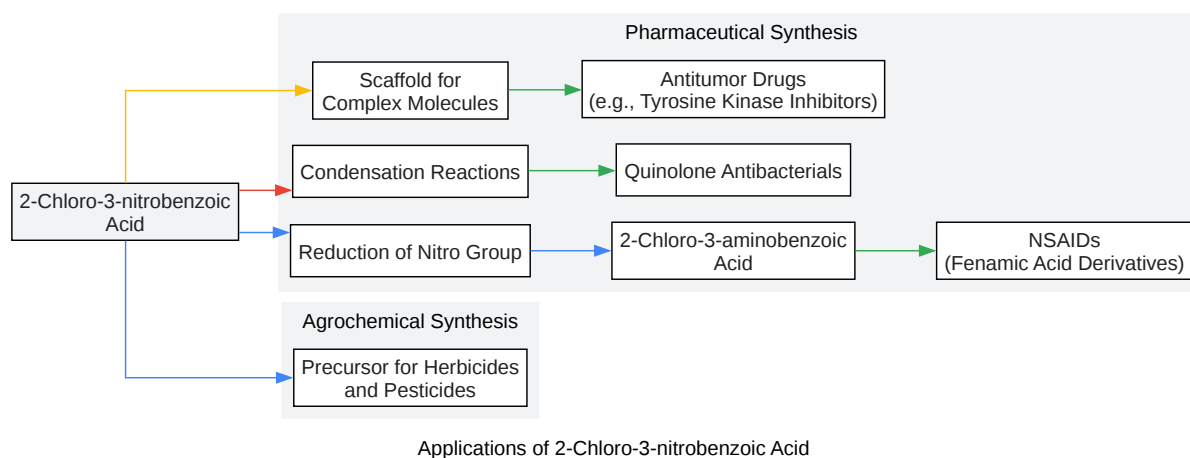
Reactivity and Applications

The chemical reactivity of **2-Chloro-3-nitrobenzoic acid** is dictated by its three functional groups. The carboxylic acid can undergo esterification and amidation, the nitro group can be reduced to an amine, and the chloro group can participate in nucleophilic aromatic substitution reactions. This versatility makes it a valuable intermediate.

Applications in Drug Development and Agrochemicals

2-Chloro-3-nitrobenzoic acid is a key starting material in the synthesis of various biologically active molecules:

- Anti-inflammatory Drugs: It is a precursor for anthranilic acid derivatives. The reduction of its nitro group yields 2-chloro-3-aminobenzoic acid, a key intermediate for certain fenamic acid-based nonsteroidal anti-inflammatory drugs (NSAIDs).
- Antibacterial Agents: The compound is used in the synthesis of quinolone antibacterial drugs, where its structure is integral to forming the quinolone core.
- Antitumor Drugs: It and its derivatives serve as starting materials for targeted anticancer drugs, including tyrosine kinase inhibitors and tubulin inhibitors.[\[11\]](#)
- Other Pharmaceutical Fields: It has been utilized in the synthesis of antidepressants and anticonvulsants.[\[11\]](#)
- Agrochemicals: The compound is also a precursor in the manufacturing of herbicides and pesticides, contributing to crop protection.[\[2\]](#)[\[3\]](#)



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Caption: Logical workflow of **2-Chloro-3-nitrobenzoic acid** as a precursor.

Experimental Protocols

Synthesis via Nitration of o-Chlorobenzoic Acid

2-Chloro-3-nitrobenzoic acid is typically synthesized via the electrophilic aromatic substitution (nitration) of o-chlorobenzoic acid. This reaction yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and **2-chloro-3-nitrobenzoic acid**.^{[6][7]} The following is a representative protocol based on procedures described in the literature.

Materials:

- o-Chlorobenzoic acid
- Concentrated sulfuric acid (H₂SO₄)

- Concentrated nitric acid (HNO_3)
- Ice
- Water

Equipment:

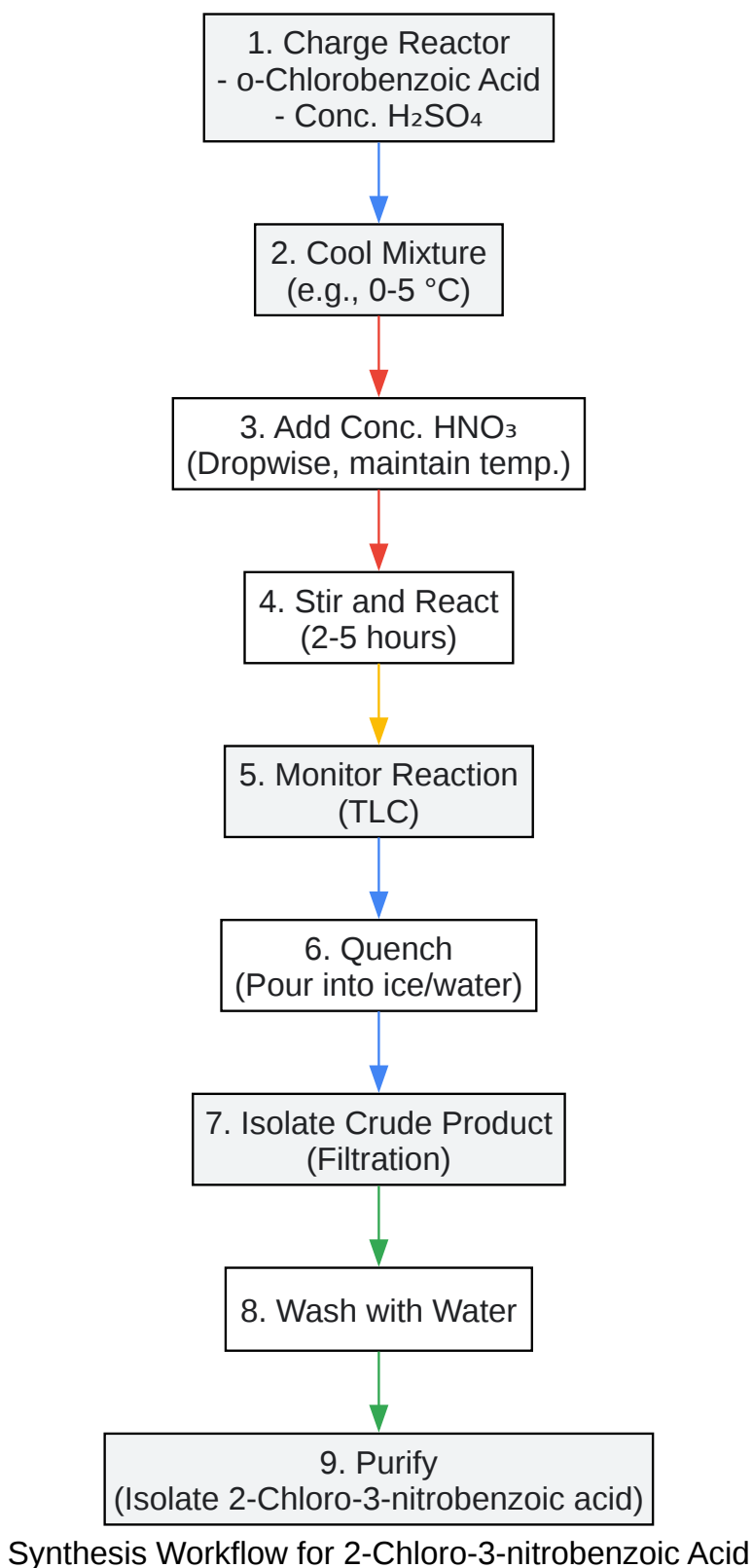
- Jacketed reaction vessel (nitration kettle) with overhead stirrer and temperature control
- Dropping funnel
- Filtration apparatus (e.g., Büchner funnel)
- Beaker or quench vessel

Procedure:

- **Charging the Reactor:** Charge the nitration kettle with concentrated sulfuric acid and o-chlorobenzoic acid. A typical weight ratio is between 3.5:1 and 4.5:1 of sulfuric acid to o-chlorobenzoic acid.^[6]
- **Cooling:** Begin stirring the mixture and cool the reactor to the desired reaction temperature. Temperatures between 0°C and 40°C have been reported, with lower temperatures (e.g., below 5°C) favoring specific isomer ratios.^{[6][7]}
- **Nitration:** Slowly add the required amount of concentrated nitric acid dropwise to the stirred mixture using a dropping funnel. The addition rate should be controlled to maintain the reaction temperature within the desired range (e.g., 30-40°C or 0-5°C).^{[6][7]}
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir for several hours (e.g., 2-5 hours) while maintaining the temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to check for the disappearance of the starting material, o-chlorobenzoic acid.^[6]
- **Quenching and Precipitation:** Once the reaction is complete, carefully discharge the reaction mixture into a separate vessel containing a slurry of ice and water. This quenching step will

cause the nitrated products (**2-chloro-3-nitrobenzoic acid** and its isomers) to precipitate out of the acidic solution.^[6]

- Isolation: The solid crude product is isolated from the aqueous mixture by filtration. The collected solid is then washed with cold water to remove residual acid.^{[5][7]}
- Purification: The crude product is a mixture of isomers. Further purification steps, such as recrystallization or chromatography, are required to isolate pure **2-Chloro-3-nitrobenzoic acid**.



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Caption: Experimental workflow for the synthesis of **2-Chloro-3-nitrobenzoic acid**.

Safety and Handling

2-Chloro-3-nitrobenzoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[6] It should be handled in a well-ventilated area.[5] It is incompatible with strong oxidizing agents and strong bases.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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